![molecular formula C5H12Cl2N2 B3021546 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1369494-70-1](/img/structure/B3021546.png)

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Overview

Description

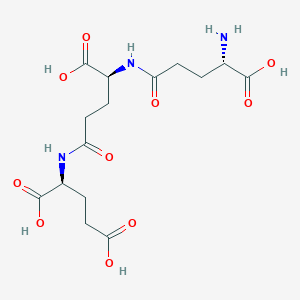

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It has a molecular weight of 171.07 .

Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a similar compound, has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . This method has been found to be more efficient than previous methods such as cyclization reactions and catalytic hydrogenation reactions . Another synthesis method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .

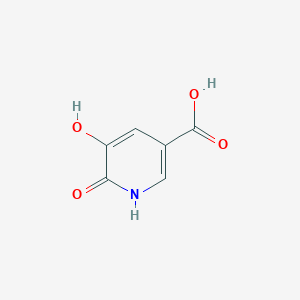

Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be represented by the SMILES notation Cl.Cl.NC1C2CNCC12 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride include a molecular weight of 171.07 and a molecular formula of C5H12Cl2N2 . It is a powder at room temperature .

Scientific Research Applications

Antiviral Medications

6,6-DMABH is a crucial component in several antiviral medications . It plays a key role in the production of drugs like boceprevir and pf-07321332 .

- Boceprevir : This is a well-known protease inhibitor for the hepatitis C virus .

- PF-07321332 : This is an oral medication used for the treatment of COVID-19 .

Efficient Synthesis

To enable more efficient synthesis of 6,6-DMABH, researchers have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method allows for gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .

Pharmaceutical Intermediates

6,6-DMABH is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs . It’s commonly found as the central structures in numerous active pharmaceuticals and natural products .

Catalytic Hydrogenation Reaction

One of the methods for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds is the catalytic hydrogenation reaction . However, this method requires more stringent conditions and expensive maleic anhydride, and exhibits poor atom economy .

Cyclization Reaction

Another method for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds is the cyclization reaction . Although the conditions for cyclization reactions are relatively mild, their yields are low .

Intramolecular Cyclopropanation

A more efficient synthetic method for producing 6,6-DMABH is through the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method was developed to overcome the drawbacks of the cyclization and catalytic hydrogenation reactions .

Safety and Hazards

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It has been found to be an efficient reuptake inhibitor of serotonin, noradrenaline, and dopamine . It also acts as an antagonist of opioid receptors and the dopamine D3 receptor .

Mode of Action

As a reuptake inhibitor, it likely works by blocking the transporters responsible for the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, thereby increasing their availability in the synaptic cleft . As an antagonist of opioid receptors and the dopamine D3 receptor, it likely binds to these receptors and blocks their activation .

Biochemical Pathways

The biochemical pathways affected by 3-ABH are likely to be those involved in the transmission of signals in the nervous system. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 3-ABH could affect the signaling pathways of these neurotransmitters . By acting as an antagonist of opioid receptors and the dopamine D3 receptor, it could affect the signaling pathways of opioids and dopamine .

Result of Action

The result of 3-ABH’s action would depend on the specific context in which it is used. For example, as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could potentially be used to treat conditions such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD) . As an antagonist of opioid receptors and the dopamine D3 receptor, it could potentially be used to treat conditions such as pain and addiction .

properties

IUPAC Name |

3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c6-5-3-1-7-2-4(3)5;;/h3-5,7H,1-2,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRIDQJWEWKUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

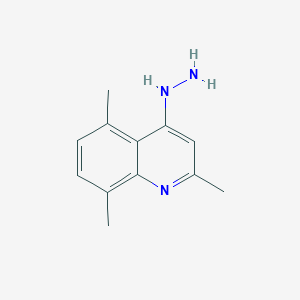

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)